molecular formula C8H10ClN3O B13489118 2-Amino-3-(6-chloropyridin-3-yl)propanamide

2-Amino-3-(6-chloropyridin-3-yl)propanamide

Cat. No.: B13489118
M. Wt: 199.64 g/mol
InChI Key: YEWFNKIHWRTGMF-UHFFFAOYSA-N
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Description

2-Amino-3-(6-chloropyridin-3-yl)propanamide is an organic compound that features a pyridine ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-chloropyridin-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Amino-3-(6-chloropyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(6-chloropyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-amino-3-(6-chloropyridin-3-yl)propanamide

InChI

InChI=1S/C8H10ClN3O/c9-7-2-1-5(4-12-7)3-6(10)8(11)13/h1-2,4,6H,3,10H2,(H2,11,13)

InChI Key

YEWFNKIHWRTGMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)N)N)Cl

Origin of Product

United States

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